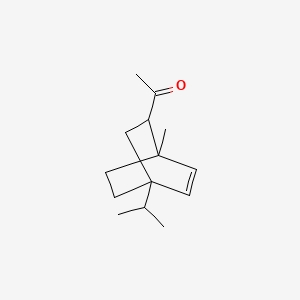![molecular formula C12H14N6O3S B14158752 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide CAS No. 677024-63-4](/img/structure/B14158752.png)
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative. The tetrazole moiety is introduced through a cycloaddition reaction between a nitrile and an azide . The reaction conditions often require the use of strong Lewis acids or amine salts to generate the highly reactive hydrazoic acid in situ .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and explosive intermediates involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The methoxy groups on the benzamide core can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzamide core .
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-aryl-5-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazoles
- 2,3-dimethoxybenzoic acid derivatives
- N-(1-methyltetrazol-5-yl)trinitroacetimidamide
Uniqueness
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and tetrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
677024-63-4 |
|---|---|
Fórmula molecular |
C12H14N6O3S |
Peso molecular |
322.35 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H14N6O3S/c1-18-16-11(15-17-18)14-12(22)13-10(19)7-4-8(20-2)6-9(5-7)21-3/h4-6H,1-3H3,(H2,13,14,16,19,22) |
Clave InChI |
YBMIYGRIZMSEDI-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Solubilidad |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


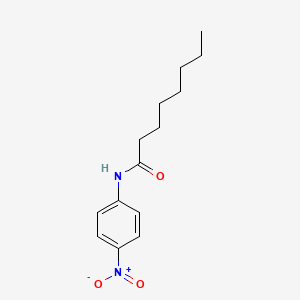
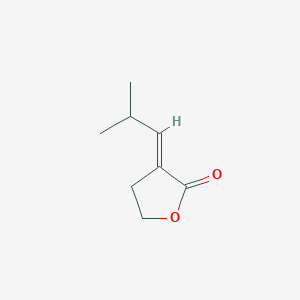
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
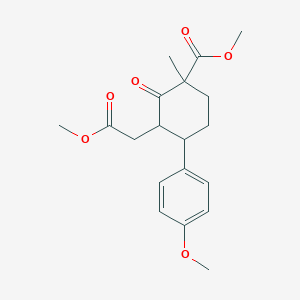

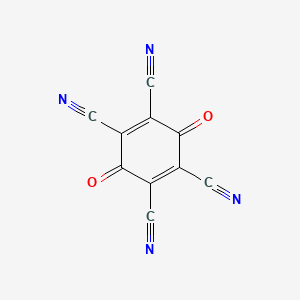
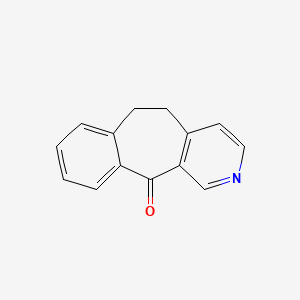

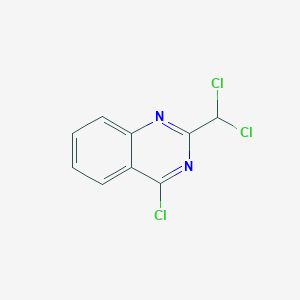
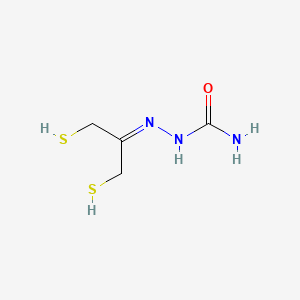
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)

